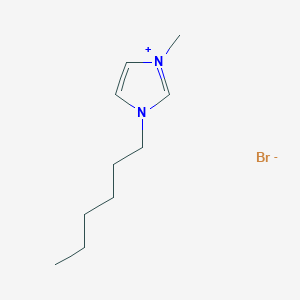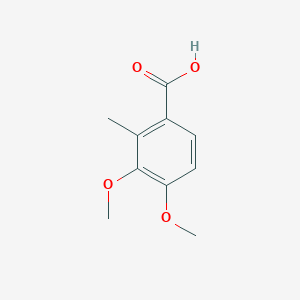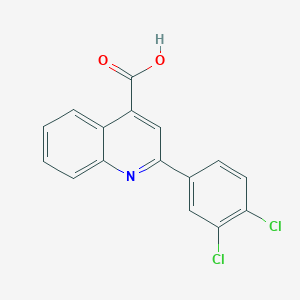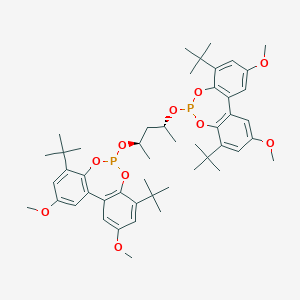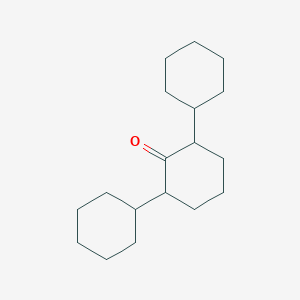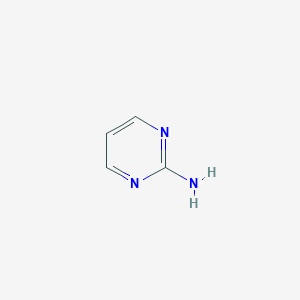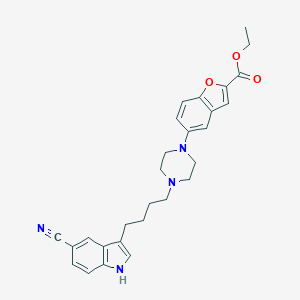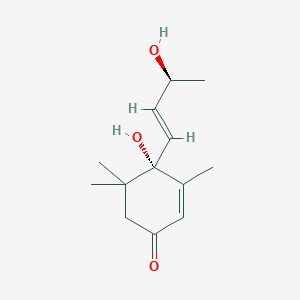
6,8-二氟喹啉
描述
6,8-Difluoroquinoline (DFQ) belongs to the class of heterocyclic compounds with a nitrogen-containing five-membered ring fused with a six-membered ring. It has a molecular formula of C9H5F2N and an average mass of 165.139 Da .
Synthesis Analysis
The synthesis of fluorinated quinolines, such as 6,8-Difluoroquinoline, involves a variety of methods exploiting cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations . Novel approaches to functionalization of polyfluorinated quinolines, including nucleophilic displacement of fluorine atoms, cross-coupling reactions, and synthesis on the basis of organometallic compounds are also discussed .Molecular Structure Analysis
The molecular structure of 6,8-Difluoroquinoline consists of a quinoline core with two fluorine atoms at the 6 and 8 positions . The exact mass is 165.039001 Da .Chemical Reactions Analysis
The reaction of 6,8-difluoroquinoline with sodium methoxide in liquid ammonia provides only 6-fluoro-8-methoxy derivative . This indicates that the compound can undergo nucleophilic substitution reactions.Physical And Chemical Properties Analysis
6,8-Difluoroquinoline has a molecular weight of 165.14 g/mol . It has a topological polar surface area of 12.9 Ų, indicating its polarity . The compound has a complexity of 163, indicating the complexity of its molecular structure .科学研究应用
Medicine: Antibacterial and Antiviral Agents
6,8-Difluoroquinoline derivatives have been explored for their potential as antibacterial and antiviral agents. The incorporation of fluorine atoms into the quinoline structure can enhance biological activity, making these compounds particularly effective against resistant strains of bacteria and viruses. They are studied for their ability to inhibit key enzymes necessary for the replication of pathogens .
Material Science: Organic Light-Emitting Diodes (OLEDs)
In material science, 6,8-Difluoroquinoline is investigated for its application in the development of OLEDs. Its unique fluorescence properties and potential for self-assembly make it an attractive candidate for creating more efficient and durable displays.
Agriculture: Pesticides and Growth Regulators
The agricultural sector benefits from the use of fluorinated quinolines in the synthesis of pesticides and growth regulators. These compounds can help in controlling pests and diseases, as well as in managing the growth and yield of crops .
Organic Synthesis: Building Blocks for Complex Molecules
6,8-Difluoroquinoline serves as a versatile building block in organic synthesis. It is used to construct complex molecules through various reactions, including cyclization, cycloaddition, and cross-coupling reactions, which are fundamental in the synthesis of pharmaceuticals and agrochemicals .
Analytical Chemistry: Fluorescent Probes
In analytical chemistry, fluorinated quinolines like 6,8-Difluoroquinoline are utilized as fluorescent probes. Their strong fluorescence allows for the detection and quantification of various substances in complex mixtures, aiding in environmental monitoring and diagnostic assays .
Pharmacology: Drug Development and Testing
The pharmacological applications of 6,8-Difluoroquinoline include drug development and testing. Its role as an enzyme inhibitor makes it a valuable tool in the study of disease mechanisms and the screening of potential drug candidates .
Environmental Science: Pollutant Detection
Research in environmental science has explored the use of 6,8-Difluoroquinoline in the detection of pollutants. Its sensitivity to changes in the environment makes it suitable for monitoring the presence of harmful substances in water and soil .
Liquid Crystals and Dyes
6,8-Difluoroquinoline compounds find applications in the production of liquid crystals and dyes. Their structural properties contribute to the creation of materials with specific optical characteristics, which are essential in the manufacturing of displays and colorants .
属性
IUPAC Name |
6,8-difluoroquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F2N/c10-7-4-6-2-1-3-12-9(6)8(11)5-7/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWMLBTXFCAIQRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=CC(=C2N=C1)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20162952 | |
| Record name | Quinoline, 6,8-Difluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20162952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,8-Difluoroquinoline | |
CAS RN |
145241-75-4 | |
| Record name | Quinoline, 6,8-Difluoro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145241754 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Quinoline, 6,8-Difluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20162952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What structural modifications of 6,8-difluoroquinoline have been explored to improve its antibacterial activity?
A1: Researchers have investigated various C-7 substituents on the 6,8-difluoroquinoline scaffold to enhance its antibacterial activity. Studies have focused on incorporating 2-aminomethyl-1-azetidinyl, -1-pyrrolidinyl, and -1-piperidinyl groups at this position. [] This exploration led to the identification of 5-amino-6,8-difluoroquinoline (R)-26a, bearing the 2-aminomethyl-1-azetidinyl group, as a highly potent derivative. [] This compound exhibited greater potency than both the corresponding 1-piperazinyl derivative and sparfloxacin. []
Q2: How does the stereochemistry of the C-7 substituent influence the antibacterial activity of 6,8-difluoroquinoline derivatives?
A2: The research highlights the significance of stereochemistry in determining the biological activity of these compounds. Specifically, the (R)-enantiomer of 5-amino-6,8-difluoroquinoline 26a, bearing the 2-aminomethyl-1-azetidinyl group, displayed superior antibacterial activity compared to its (S)-counterpart. [] This finding underscores the importance of chirality in drug design and development, particularly within the realm of antibacterial agents.
Q3: Beyond the introduction of C-7 substituents, what other synthetic modifications have been explored for 6,8-difluoroquinoline?
A3: Researchers have delved into the synthesis of partially halogenated 6,8-difluoroquinoline derivatives. This exploration has encompassed the preparation of 5,7-difluoro-, 5,6,7-trifluoro-, and 7-chloro-6,8-difluoroquinolines. [, ] While the specific biological activities of these compounds were not detailed in the provided abstracts, this line of investigation indicates the ongoing interest in expanding the chemical diversity of 6,8-difluoroquinoline derivatives, potentially uncovering novel applications and biological properties.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



